4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. This intermediate is then reacted with morpholine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a thiazole ring.
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: Lacks the morpholine ring, affecting its biological activity.
Uniqueness
The combination of these rings enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a chlorophenyl group, and a morpholine moiety, which together contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN2OS. Its structure includes:
- Thiazole Ring : Confers biological activity by interacting with various enzymes and receptors.
- Chlorophenyl Group : Enhances membrane permeability and bioavailability.
- Morpholine Ring : Contributes to the compound's solubility and stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented, showcasing its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal strains with MIC values comparable to established antifungal agents .
Antiviral Activity
Preliminary investigations have suggested that this compound may possess antiviral properties, though specific viral targets and mechanisms remain to be fully elucidated .
Anticancer Potential
The compound is being explored for its potential in cancer therapy. Research has indicated that it may inhibit cellular pathways associated with tumor growth and survival. For instance, it has been observed to reduce the expression of anti-apoptotic proteins in cancer cells .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for bacterial survival.
- Membrane Interaction : The chlorophenyl group enhances penetration through lipid membranes.
- Receptor Modulation : Morpholine moiety can interact with various receptors, potentially altering cellular signaling pathways.
Case Studies
Several studies have evaluated the biological activities of related compounds and derivatives:
- Antimicrobial Evaluation : A study found that derivatives of thiazole exhibited potent antimicrobial activity with inhibition zones significantly larger than those observed for traditional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing promising results in terms of selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHOWPTGBRPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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